N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide
Description
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring substituted with an amino group at the 5-position, linked to a phenyl ring at the 3-position.
Properties
CAS No. |
2089649-60-3 |
|---|---|
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[3-(5-aminopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O/c1-8(17)16-10-4-2-3-9(5-10)11-6-15-12(13)7-14-11/h2-7H,1H3,(H2,13,15)(H,16,17) |
InChI Key |
TUBDIPIEWDCTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and acetamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Scientific Research Applications
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide, highlighting differences in substituents, synthesis methods, and biological activities:
Key Structural and Functional Differences
Pyrazine vs. Pyrazole Derivatives
- The 5-amino group in the target compound may improve solubility and binding affinity compared to sulfamoyl or methoxy substituents in analogs .
- Pyrazole-Based Compounds : Derivatives like N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide exhibit greater metabolic stability due to the saturated pyrazole ring, but reduced π-π stacking capability compared to pyrazine systems.
Substituent Effects
- Amino Groups: The 5-aminopyrazine moiety in the target compound may act as a hydrogen bond donor, a feature absent in methoxy- or methyl-substituted analogs .
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